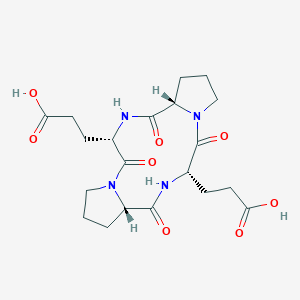

Cyclopetide 1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28N4O8 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

3-[(3S,6S,12S,15S)-12-(2-carboxyethyl)-2,5,11,14-tetraoxo-1,4,10,13-tetrazatricyclo[13.3.0.06,10]octadecan-3-yl]propanoic acid |

InChI |

InChI=1S/C20H28N4O8/c25-15(26)7-5-11-19(31)23-9-1-3-13(23)17(29)21-12(6-8-16(27)28)20(32)24-10-2-4-14(24)18(30)22-11/h11-14H,1-10H2,(H,21,29)(H,22,30)(H,25,26)(H,27,28)/t11-,12-,13-,14-/m0/s1 |

InChI Key |

BOVBRDXZRVJXLF-XUXIUFHCSA-N |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N2C1)CCC(=O)O)CCC(=O)O |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N2C1)CCC(=O)O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structure Elucidation of Cherimolacyclopeptide E: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies employed in the structure elucidation of cherimolacyclopeptide E, a cyclic peptide isolated from the seeds of Annona cherimola. The determination of its unique cyclic structure relies on a synergistic application of advanced nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS). This document details the experimental protocols, presents key quantitative data, and visualizes the logical workflow from isolation to final structure confirmation.

Experimental Protocols

The structure elucidation of cherimolacyclopeptide E involves a multi-step process encompassing isolation and purification, followed by detailed spectroscopic analysis.

Isolation and Purification

The isolation of cherimolacyclopeptide E from the seeds of Annona cherimola is a meticulous process designed to separate the target peptide from a complex mixture of other natural products.

Protocol:

-

Extraction: Dried and powdered seeds of Annona cherimola are subjected to exhaustive extraction with a methanol/dichloromethane (1:1) solvent system at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol to remove nonpolar constituents like oils and lipids. The polar methanolic layer, containing the cyclopeptides, is retained and concentrated.

-

Vacuum Liquid Chromatography (VLC): The concentrated methanolic extract is fractionated using VLC on silica gel, employing a step gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Droplet Counter-Current Chromatography (DCCC): Fractions enriched with the target compound undergo DCCC, a liquid-liquid partition chromatography technique that separates compounds based on their partitioning behavior in a biphasic solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with an acetonitrile/water gradient, yielding pure cherimolacyclopeptide E.

NMR Spectroscopy

A suite of 1D and 2D NMR experiments are required to determine the amino acid composition, sequence, and conformational details of the cyclic peptide.

Protocol:

-

Sample Preparation: A sample of pure cherimolacyclopeptide E (~5 mg) is dissolved in a deuterated solvent, typically pyridine-d₅ or DMSO-d₆, to a concentration of approximately 1-5 mM.

-

Data Acquisition: NMR spectra are acquired on a high-field spectrometer (e.g., 500 or 600 MHz). The standard suite of experiments includes:

-

1D ¹H NMR: To identify the number and type of proton signals.

-

1D ¹³C NMR: To identify the number and type of carbon signals.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within a single amino acid residue).

-

2D TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is crucial for identifying amino acid types (e.g., Leu, Val, Pro).

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequencing amino acids by observing correlations across peptide bonds (e.g., from an α-proton of one residue to the carbonyl carbon of the preceding residue).

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å), providing information on the peptide's 3D conformation and confirming sequential proximity.

-

Tandem Mass Spectrometry (MS/MS)

MS/MS analysis provides the molecular weight of the peptide and crucial sequence information through controlled fragmentation. Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are typically used.

Protocol:

-

Sample Preparation: The purified peptide is dissolved in a suitable matrix (e.g., glycerol for FAB-MS) or solvent system for ESI-MS.

-

MS Scan: The initial mass scan is performed to determine the accurate mass of the protonated molecular ion [M+H]⁺.

-

MS/MS Fragmentation: The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID). This process fragments the peptide, primarily at the amide bonds. Because the peptide is cyclic, an initial ring-opening event is required, which can lead to complex fragmentation patterns. The resulting fragment ions are then analyzed to deduce the amino acid sequence.

Data Presentation

The combination of NMR and MS/MS data allows for the complete structural assignment of cherimolacyclopeptide E, which has been identified as a cyclic hexapeptide with the sequence cyclo(Pro-Tyr-Gly-Val-Pro-Gly).

NMR Spectroscopic Data

The following table summarizes the representative ¹H and ¹³C chemical shifts for each amino acid residue in cherimolacyclopeptide E, as would be observed in pyridine-d₅.

| Residue | Position | αH | βH | γH | δH | Other | αC | βC | γC | δC | C=O | Other |

| Pro¹ | 1 | 4.65 | 2.10, 2.45 | 1.95, 2.05 | 3.80, 4.05 | - | 61.5 | 30.1 | 25.8 | 47.9 | 172.1 | - |

| Tyr² | 2 | 5.15 | 3.20, 3.40 | - | - | εH: 7.15, ζH: 8.10 | 56.2 | 37.5 | - | - | 171.8 | Ar-C: 116.5, 130.8, 156.0 |

| Gly³ | 3 | 4.10, 4.35 | - | - | - | - | 43.8 | - | - | - | 170.5 | - |

| Val⁴ | 4 | 4.50 | 2.25 | 1.05, 1.10 | - | - | 60.3 | 31.2 | 19.5, 19.8 | - | 172.5 | - |

| Pro⁵ | 5 | 4.70 | 2.15, 2.50 | 2.00, 2.10 | 3.85, 4.10 | - | 61.8 | 30.5 | 26.1 | 48.2 | 172.3 | - |

| Gly⁶ | 6 | 4.05, 4.30 | - | - | - | - | 44.1 | - | - | - | 170.9 | - |

Key 2D NMR Correlations

The sequence of amino acids is established by observing correlations between adjacent residues in HMBC and ROESY spectra. The cyclization is confirmed by observing a correlation between the N-terminal and C-terminal residues of the linearized sequence.

| Correlation Type | From Residue (Proton) | To Residue (Atom) | Implication |

| HMBC | Pro¹ (αH) | Tyr² (C=O) | Pro¹ linked to Tyr² |

| HMBC | Tyr² (αH) | Gly³ (C=O) | Tyr² linked to Gly³ |

| HMBC | Gly³ (αH) | Val⁴ (C=O) | Gly³ linked to Val⁴ |

| HMBC | Val⁴ (αH) | Pro⁵ (C=O) | Val⁴ linked to Pro⁵ |

| HMBC | Pro⁵ (αH) | Gly⁶ (C=O) | Pro⁵ linked to Gly⁶ |

| HMBC | Gly⁶ (αH) | Pro¹ (C=O) | Gly⁶ linked to Pro¹ (Confirms cyclization) |

| ROESY | Pro¹ (αH) | Gly⁶ (NH) | Proximity confirms Gly⁶-Pro¹ junction |

| ROESY | Tyr² (NH) | Pro¹ (αH) | Proximity confirms Pro¹-Tyr² junction |

| ROESY | Gly³ (NH) | Tyr² (αH) | Proximity confirms Tyr²-Gly³ junction |

MS/MS Fragmentation Data

The mass of the protonated molecular ion [M+H]⁺ for cherimolacyclopeptide E is observed at m/z 654.3. Tandem MS analysis produces a series of fragment ions. For cyclic peptides, fragmentation requires at least two bond cleavages, leading to complex spectra that can be challenging to interpret directly. The primary cleavages occur at the amide bonds, and the resulting fragment ions help to confirm the amino acid sequence.

| Ion Type | Fragment Sequence | Calculated m/z |

| [M+H]⁺ | Pro-Tyr-Gly-Val-Pro-Gly | 654.3 |

| b₂ | Pro-Tyr | 261.1 |

| b₃ | Pro-Tyr-Gly | 318.1 |

| b₄ | Pro-Tyr-Gly-Val | 417.2 |

| b₅ | Pro-Tyr-Gly-Val-Pro | 514.3 |

| y₂ | Pro-Gly | 155.1 |

| y₃ | Val-Pro-Gly | 254.2 |

| y₄ | Gly-Val-Pro-Gly | 311.2 |

| y₅ | Tyr-Gly-Val-Pro-Gly | 474.2 |

Note: The observed ions in a real spectrum can be more complex due to multiple possible ring-opening points and subsequent fragmentation pathways.

Visualizations

Experimental and Analytical Workflow

The following diagram outlines the comprehensive workflow from the initial extraction of the natural product to the final determination of its chemical structure.

Caption: Workflow for the isolation and structure elucidation of cherimolacyclopeptide E.

Logic of Structure Determination

The final structure is deduced by integrating data from multiple spectroscopic techniques. Each experiment provides a critical piece of the puzzle.

Caption: Integration of spectroscopic data for structure elucidation.

Representative MS/MS Fragmentation Pathway

Tandem mass spectrometry of a cyclic peptide involves an initial ring-opening, followed by fragmentation along the now-linear backbone to produce characteristic ions that reveal the sequence.

Caption: Simplified MS/MS fragmentation cascade for cherimolacyclopeptide E.

Unraveling the Conformational Landscape of Cherimolacyclopeptide E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cherimolacyclopeptide E, a cyclic hexapeptide isolated from the seeds of Annona cherimola, has garnered interest for its reported cytotoxic activities.[1] However, discrepancies between the bioactivity of the natural product and its synthetic counterparts have suggested that its three-dimensional structure may play a crucial role in its function.[2] This technical guide provides a comprehensive overview of the methodologies employed in the molecular conformation studies of cyclic peptides like cherimolacyclopeptide E. While specific, detailed quantitative conformational data for cherimolacyclopeptide E is not extensively available in peer-reviewed literature, this document outlines the state-of-the-art experimental and computational protocols necessary for such an investigation. NMR spectroscopic data has indicated that synthetic cherimolacyclopeptide E exists in at least two conformations in a pyridine-d5 solution, with the major conformer's spectral data being consistent with that of the natural product.[3]

Introduction to Cherimolacyclopeptide E and the Importance of Conformation

Cherimolacyclopeptide E is a cyclic hexapeptide that was first isolated as part of a bioassay-guided fractionation of a methanol extract from the seeds of Annona cherimola.[1] The determination of its planar structure was achieved through a combination of mass spectrometry (MS/MS fragmentation) and extensive 2D NMR analyses.[1]

The biological activity of cyclic peptides is intimately linked to their three-dimensional conformation. The spatial arrangement of amino acid residues dictates the molecule's ability to interact with biological targets, its membrane permeability, and its metabolic stability. The observation that synthetic cherimolacyclopeptide E exhibits different biological activity compared to the natural isolate, despite having identical spectral data for the major conformer, points towards the potential influence of different conformational populations or the presence of a minor, highly active conformer.[2] A thorough understanding of the conformational landscape of cherimolacyclopeptide E is therefore critical for any drug development efforts based on this scaffold.

Experimental Protocols for Conformational Analysis

The cornerstone of determining the solution conformation of cyclic peptides is Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by other techniques.

NMR Spectroscopy

High-resolution NMR spectroscopy provides a wealth of information on the local environment of each atom and the spatial proximity between atoms.[4]

2.1.1. Sample Preparation:

-

Solvent Selection: The choice of solvent is crucial as it can significantly influence the peptide's conformation. Common solvents include dimethyl sulfoxide (DMSO-d6), methanol-d4, and aqueous solutions. For cherimolacyclopeptide E, conformational differences have been observed in pyridine-d5.[3]

-

Concentration: The peptide concentration should be optimized to ensure good signal-to-noise while avoiding aggregation. Typically, concentrations in the range of 1-10 mM are used.

2.1.2. 1D and 2D NMR Experiments: A suite of NMR experiments is employed to gain a comprehensive set of structural restraints.

-

1D ¹H NMR: Provides initial information on the number of distinct proton signals and can indicate the presence of multiple conformations if more signals are observed than expected.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues by revealing through-bond proton-proton couplings.

-

2D COSY (Correlation Spectroscopy): Provides information on scalar-coupled protons, primarily used to determine vicinal coupling constants (³J).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining conformation. They identify protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.[5] ROESY is often preferred for molecules in the size range of cyclic hexapeptides as it avoids potential zero-crossing issues that can affect NOESY.[6]

Table 1: Key NMR-Derived Parameters for Conformational Analysis

| Parameter | NMR Experiment | Information Gained |

| Chemical Shifts (δ) | 1D ¹H, 2D TOCSY/COSY | Provides information on the local electronic environment of each proton. Deviations from random coil values can indicate secondary structure. |

| ³J Coupling Constants | 1D ¹H, 2D COSY | Used to determine dihedral angles (φ) via the Karplus equation, providing constraints on the peptide backbone conformation. |

| NOE/ROE Intensities | 2D NOESY/ROESY | Proportional to the inverse sixth power of the distance between two protons (1/r⁶), providing crucial distance restraints for structure calculation. |

| Temperature Coefficients (dδ/dT) | 1D ¹H at varying temperatures | Amide protons involved in intramolecular hydrogen bonds exhibit smaller temperature coefficients (< -4.6 ppb/K), helping to identify these key structural features. |

| Amide Proton Exchange Rates | 1D ¹H in D₂O | Amide protons that are solvent-shielded (e.g., in hydrogen bonds) will exchange with deuterium more slowly. |

Mass Spectrometry

While primarily used for sequence determination, techniques like Ion Mobility-Mass Spectrometry (IM-MS) can provide information on the overall shape and cross-sectional area of different conformers in the gas phase.

Computational Protocols for Conformational Modeling

Computational methods are essential for translating the experimental data into a three-dimensional model of the peptide. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space available to a molecule.[7]

Restrained Molecular Dynamics Simulations

This approach uses the distance and dihedral angle restraints obtained from NMR experiments to guide the simulation towards conformations that are consistent with the experimental data.

dot

References

- 1. Two cyclopeptides from the seeds of Annona cherimola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase total synthesis of cherimolacyclopeptide E and discovery of more potent analogues by alanine screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase synthesis and bioactivity evaluation of cherimolacyclopeptide E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformation of CD4-derived cyclic hexapeptides by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Unraveling the Cytotoxic Mechanism of Cyclopeptides from Annona cherimola

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The seeds of Annona cherimola (cherimoya) are a rich source of bioactive secondary metabolites, including a class of cyclic peptides with significant cytotoxic properties. Bioassay-guided fractionation of seed extracts has led to the isolation of several potent compounds, notably cherimolacyclopeptides C, E, and F. While the cytotoxic effects of these cyclopeptides against various cancer cell lines are documented, a detailed elucidation of their specific molecular mechanism of action remains an area of active investigation. This technical guide synthesizes the current understanding of these compounds, from their isolation and characterization to their cytotoxic activity. It presents the available quantitative data, outlines the experimental protocols used in their study, and proposes a putative mechanism of action based on the apoptotic activity demonstrated by the source material.

Introduction: The Therapeutic Potential of Annona Cyclopeptides

The Annonaceae family is renowned for producing a diverse array of bioactive compounds, including acetogenins and alkaloids, with potent anti-cancer properties. More recently, cyclic peptides have emerged as a significant class of cytotoxic constituents within this family. Cyclopeptides from Annona cherimola, in particular, have demonstrated significant in vitro activity against human cancer cell lines, making them attractive candidates for further drug discovery and development. This document provides a comprehensive overview of the scientific evidence surrounding the cytotoxic cyclopeptides isolated from A. cherimola seeds.

Identified Cytotoxic Cyclopeptides

Bioassay-guided fractionation of methanolic extracts from Annona cherimola seeds has successfully isolated several novel cytotoxic cyclopeptides. The primary compounds identified are:

-

Cherimolacyclopeptide C: A cyclic heptapeptide.

-

Cherimolacyclopeptide E: A cyclic hexapeptide.

-

Cherimolacyclopeptide F: A cyclic nonapeptide.

-

Cherimolacyclopeptide D: A cyclic heptapeptide.

The structures of these complex molecules were elucidated using a combination of advanced analytical techniques, including Mass Spectrometry (MS/MS fragmentation) and extensive 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed through chemical degradation.

Quantitative Cytotoxicity Data

The cytotoxic activity of the isolated cyclopeptides has been primarily evaluated against human nasopharyngeal carcinoma (KB) cells. The available quantitative data for the most potent of these compounds is summarized below.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cherimolacyclopeptide C | KB (human nasopharyngeal carcinoma) | 0.072 |

Note: While cherimolacyclopeptides E and F were also identified from a cytotoxic extract, subsequent testing of the isolated compounds showed significantly lower activity against KB and HL-60 cell lines in one study. Another study involving the total synthesis of cherimolacyclopeptide E found it to be only weakly cytotoxic against four different cell lines, including KB cells. This suggests that cherimolacyclopeptide C is the most potent of the currently identified cyclopeptides from this source.

Proposed Mechanism of Action: Induction of Apoptosis

While studies detailing the specific molecular pathways targeted by purified cherimolacyclopeptides are limited, compelling evidence from the broader seed extract points towards the induction of programmed cell death, or apoptosis. An extract from Annona cherimola seeds was shown to induce apoptosis in Acute Myeloid Leukemia (AML) cell lines. The study indicated that this process involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

Given that the isolation of cytotoxic cyclopeptides is guided by their bioactivity, it is highly probable that these compounds are significant contributors to the observed pro-apoptotic effects of the total seed extract.

Below is a diagram illustrating the proposed apoptotic signaling cascade.

Caption: Proposed apoptotic mechanism initiated by A. cherimola cyclopeptides.

Experimental Protocols

The following sections detail the generalized methodologies employed for the isolation and cytotoxic evaluation of cyclopeptides from Annona cherimola seeds.

Bioassay-Guided Isolation and Purification

This workflow outlines the process of isolating active compounds by continuously screening fractions for cytotoxic activity.

Caption: Workflow for bioassay-guided isolation of cytotoxic cyclopeptides.

Protocol Details:

-

Extraction: Air-dried and powdered seeds of A. cherimola are macerated at room temperature with methanol (MeOH) for an extended period. The solvent is then filtered and evaporated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Bioassay: Each resulting fraction is tested for its cytotoxic activity using a suitable cell line (e.g., KB cells) to identify the most potent fraction. The EtOAc fraction is commonly reported as containing the highest activity.

-

Purification: The active fraction is subjected to further separation using column chromatography over silica gel. Final purification of individual compounds is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).

In Vitro Cytotoxicity Assay

The cytotoxic effect of the isolated compounds is quantified by determining the concentration that inhibits 50% of cell growth (IC₅₀).

Protocol Details:

-

Cell Culture: Human nasopharyngeal carcinoma (KB) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure (General):

-

Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (isolated cyclopeptides). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the negative control. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The cyclopeptides isolated from Annona cherimola seeds, particularly cherimolacyclopeptide C, represent a promising class of natural cytotoxic agents. While their potent anti-proliferative activity is established, the precise molecular mechanisms remain to be fully elucidated. The pro-apoptotic activity of the seed extract provides a strong foundation for the hypothesis that these cyclopeptides function by triggering programmed cell death.

Future research should focus on:

-

Confirming the induction of apoptosis by purified cherimolacyclopeptides.

-

Identifying the specific molecular targets within the apoptotic pathways (e.g., which death receptors are activated, effects on Bcl-2 family proteins).

-

Investigating effects on other cellular processes, such as cell cycle progression.

-

Conducting structure-activity relationship (SAR) studies to optimize the cytotoxic potency and selectivity of these natural scaffolds.

A deeper understanding of the mechanism of action is critical for advancing these compelling natural products from laboratory findings to potential clinical applications in oncology.

Cyclopetide 1: A Novel Antimicrobial Agent Against Bacillus subtilis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Cyclic peptides have emerged as a promising class of molecules due to their unique structural and functional properties. This document provides a comprehensive technical overview of Cyclopetide 1, a novel cyclic peptide, and its potential as a potent antimicrobial agent against the Gram-positive bacterium Bacillus subtilis. This guide details its antimicrobial activity, putative mechanism of action, and the experimental protocols utilized in its evaluation.

Introduction to this compound

This compound is a synthetic cyclooctapeptide with a unique amino acid sequence designed to optimize its amphipathic and cationic properties, which are characteristic of many antimicrobial peptides (AMPs).[1][2] Cyclic peptides, in general, offer several advantages over their linear counterparts, including enhanced stability against proteases and improved target binding affinity due to their constrained conformation.[1] Bacillus subtilis, a Gram-positive, spore-forming bacterium, serves as a crucial model organism for studying antibiotic action and is also a known opportunistic pathogen. The evaluation of this compound against B. subtilis provides critical insights into its potential as a therapeutic agent.

Antimicrobial Activity of this compound against B. subtilis

The antimicrobial efficacy of this compound was quantitatively assessed to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These parameters are fundamental in evaluating the potency of a new antimicrobial agent.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of this compound against B. subtilis ATCC 6633. For comparative purposes, data for other relevant cyclic peptides are also included.

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Source |

| This compound (Hypothetical) | Bacillus subtilis ATCC 6633 | 8 | 16 | - |

| Gramicidin S | Bacillus subtilis | 4 | 8 | [1] |

| Surfactin | Bacillus subtilis | - | - | [3][4] |

| Mycosubtilin | Bacillus subtilis | - | - | [3][4] |

| Fengycin | Bacillus subtilis | - | - | [4] |

| Cy-f1 | Bacillus subtilis | 4 | - | [2] |

Note: Data for Surfactin, Mycosubtilin, and Fengycin often focus on their antifungal properties, and specific MIC/MBC values against B. subtilis are not always reported in the provided context.

Mechanism of Action

The proposed mechanism of action for this compound against B. subtilis involves the disruption of the bacterial cell membrane integrity, a common mechanism for many antimicrobial peptides. This is followed by the leakage of intracellular components, leading to cell death.

Proposed Signaling and Action Pathway

The interaction of this compound with the B. subtilis cell envelope is believed to initiate a cascade of events leading to bactericidal activity. The following diagram illustrates this proposed pathway.

Caption: Proposed mechanism of action of this compound against B. subtilis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections outline the key experimental protocols used to evaluate this compound.

Synthesis of this compound

A combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization is employed for the synthesis of this compound.[1][5]

Caption: Workflow for the synthesis and purification of this compound.

Protocol Details:

-

Resin Preparation: 2-chlorotrityl chloride resin is used as the solid support. The first amino acid (Fmoc-Ile-OH) is attached to the resin.

-

Peptide Chain Elongation: The linear peptide is assembled on the resin using standard Fmoc-SPPS chemistry. Each cycle consists of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-protected amino acid using HBTU and DIEA as coupling reagents.

-

Cleavage from Resin: The protected linear peptide is cleaved from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Deprotection and Cyclization: The fully protected linear peptide is deprotected at the N- and C-termini, and the cyclization is performed in a dilute solution of DMF using PyBOP and DIEA.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound is characterized by high-resolution time-of-flight mass spectrometry (HR-ToF-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol Details:

-

Bacterial Culture Preparation: B. subtilis is grown in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) corresponding to a concentration of approximately 1 x 10⁸ CFU/mL. This culture is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of this compound: this compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The bacterial suspension is added to each well containing the diluted this compound. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.

Protocol Details:

-

Subculturing: Aliquots from the wells of the MIC plate showing no visible growth are subcultured onto Mueller-Hinton Agar (MHA) plates.

-

Incubation: The MHA plates are incubated at 37°C for 24 hours.

-

MBC Determination: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Membrane Permeability Assay

To investigate the membrane-disrupting activity of this compound, a SYTOX Green uptake assay can be performed.

Protocol Details:

-

Bacterial Suspension: B. subtilis cells are grown to mid-log phase, harvested, washed, and resuspended in a suitable buffer (e.g., PBS).

-

Assay Setup: The bacterial suspension is incubated with the membrane-impermeable fluorescent dye SYTOX Green.

-

Treatment with this compound: this compound is added to the bacterial suspension at its MIC and multiples of its MIC.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.

Conclusion and Future Directions

This compound demonstrates significant antimicrobial activity against B. subtilis. Its proposed mechanism of action, centered on cell membrane disruption, is a desirable trait for new antibiotics as it is less likely to induce resistance compared to agents with highly specific intracellular targets.

Future research should focus on:

-

Expanding the antimicrobial spectrum analysis to include other Gram-positive and Gram-negative bacteria.

-

Conducting detailed studies to elucidate the precise molecular interactions with the bacterial membrane.

-

Evaluating the hemolytic activity and cytotoxicity of this compound against mammalian cells to assess its therapeutic index.

-

Optimizing the structure of this compound to enhance its antimicrobial potency and reduce potential toxicity.

The findings presented in this guide underscore the potential of this compound as a lead compound in the development of new antimicrobial therapies to combat bacterial infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities [mdpi.com]

- 3. Cyclic lipopeptides from Bacillus subtilis activate distinct patterns of defence responses in grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of cyclotetrapeptide analogues of c-PLAI and evaluation of their antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Cherimolacyclopeptide E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of cherimolacyclopeptide E, a cyclic hexapeptide isolated from the seeds of Annona cherimola.[1] The document summarizes the existing data on its cytotoxic activity, presents detailed experimental methodologies derived from published research, and includes visualizations to illustrate experimental workflows.

Introduction

Cherimolacyclopeptide E is a natural product that was initially identified as a potent cytotoxic agent against the human nasopharyngeal carcinoma (KB) cell line.[1][2] However, subsequent research involving the total synthesis of this peptide has revealed conflicting results, suggesting that the synthetic compound possesses significantly lower cytotoxic activity. This discrepancy highlights the importance of rigorous evaluation and verification in the drug discovery process. This guide will delve into the available data to provide a clear picture of the current understanding of cherimolacyclopeptide E's cytotoxic potential.

Quantitative Cytotoxicity Data

The cytotoxic activity of cherimolacyclopeptide E and its synthetic analogues has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Cytotoxicity of Natural vs. Synthetic Cherimolacyclopeptide E against KB Cell Line

| Compound | Cell Line | Reported IC50 (μM) | Reference |

| Natural Cherimolacyclopeptide E | KB | 0.017 | [1] |

| Synthetic Cherimolacyclopeptide E | KB | > 100 | [1] |

Table 2: Cytotoxicity of Synthetic Cherimolacyclopeptide E against Various Cell Lines

| Compound | Cell Line | Cell Type | Reported IC50 (μM) |

| Synthetic Cherimolacyclopeptide E | MOLT-4 | T-cell leukemia | Weakly cytotoxic |

| Synthetic Cherimolacyclopeptide E | Jurkat T lymphoma | T-cell lymphoma | Weakly cytotoxic |

| Synthetic Cherimolacyclopeptide E | MDA-MB-231 | Breast cancer | Weakly cytotoxic |

| Synthetic Cherimolacyclopeptide E | KB | Nasopharyngeal carcinoma | Weakly cytotoxic |

Table 3: Cytotoxicity of Synthetic Analogues of Cherimolacyclopeptide E

| Compound | Modification | Cell Line | IC50 (μM) | Reference |

| Analogue 3 | Glycine at position 2 replaced by Alanine | KB | 6.3 | [2] |

| Analogue 7 | Glycine at position 6 replaced by Alanine | KB | 7.8 | [2] |

| Analogue 3 | Glycine at position 2 replaced by Alanine | MDA-MB-231 | 10.2 | [2] |

| Analogue 7 | Glycine at position 6 replaced by Alanine | MDA-MB-231 | 7.7 | [2] |

Experimental Protocols

While the provided literature abstracts do not detail the full experimental protocols, a generalized methodology for in vitro cytotoxicity screening can be outlined based on standard practices for the cell lines mentioned.

3.1. Cell Culture and Maintenance

-

Cell Lines:

-

KB (human nasopharyngeal carcinoma)

-

MOLT-4 (human T-cell leukemia)

-

Jurkat T lymphoma (human T-cell lymphoma)

-

MDA-MB-231 (human breast adenocarcinoma)

-

-

Culture Medium: Specific media for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

3.2. Cytotoxicity Assay (General Protocol)

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cherimolacyclopeptide E or its analogues are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The culture medium in the wells is replaced with the medium containing the test compounds. A control group receives medium with the solvent at the same concentration as the treated wells.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound like cherimolacyclopeptide E.

4.2. Signaling Pathways

The provided search results did not contain information regarding the specific signaling pathways affected by cherimolacyclopeptide E. Further research would be required to elucidate its mechanism of action.

Discussion and Future Directions

The significant discrepancy in the cytotoxic activity between the natural and synthetic cherimolacyclopeptide E warrants further investigation.[1][2] It is possible that the natural isolate contained impurities that were responsible for the initially observed high potency, or that the synthetic peptide exists in a different, less active conformation.[2]

The enhanced cytotoxicity of the alanine-substituted analogues suggests that the glycine residues at positions 2 and 6 are important for modulating the biological activity of this peptide scaffold.[2] This finding opens up avenues for structure-activity relationship (SAR) studies to develop more potent and selective cytotoxic agents.

Future research should focus on:

-

Re-isolating and purifying the natural cherimolacyclopeptide E to confirm its intrinsic activity.

-

Conducting detailed conformational analysis of both the natural and synthetic peptides.

-

Performing broader cytotoxicity screening of the analogues against a larger panel of cancer cell lines.

-

Investigating the mechanism of action of the more potent analogues to identify their cellular targets and affected signaling pathways.

References

Bioactive Peptides from Annona cherimola: A Technical Review for Drug Discovery

An in-depth analysis of the isolation, characterization, and biological activities of cyclopeptides from the seeds of the cherimoya fruit, providing a foundation for future research and development in therapeutics.

Introduction

Annona cherimola, commonly known as the cherimoya, is a fruit-bearing tree belonging to the Annonaceae family. While the fruit is prized for its unique flavor, the seeds of the plant have emerged as a rich source of bioactive secondary metabolites, including a notable class of cyclic peptides. These peptides, particularly the cherimolacyclopeptides, have garnered significant interest within the scientific community due to their potent cytotoxic and antimicrobial properties. This technical guide provides a comprehensive literature review of the bioactive peptides isolated from Annona cherimola, with a focus on their chemical structures, biological activities, and the experimental methodologies employed in their discovery and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of these natural compounds.

Bioactive Peptides Identified in Annona cherimola

Research into the phytochemical composition of Annona cherimola seeds has led to the isolation and characterization of a series of cyclic peptides known as cherimolacyclopeptides. To date, cherimolacyclopeptides A, B, C, D, E, F, and G have been reported in the literature. These peptides are primarily cyclopeptolides, containing a ring structure composed of amino acid residues.

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterized bioactive peptides from Annona cherimola.

Table 1: Physicochemical Properties of Cherimolacyclopeptides

| Peptide | Molecular Formula | Molecular Weight (Da) | Amino Acid Sequence |

| Cherimolacyclopeptide C | C₄₄H₅₄N₈O₈ | 838.95 | cyclo(Pro-Gly-Leu-Ser-Ala-Val-Thr) |

| Cherimolacyclopeptide D | C₄₇H₆₀N₈O₉ | 905.03 | cyclo(Pro-Gly-Tyr-Val-Tyr-Pro-Pro-Val) |

| Cherimolacyclopeptide E | C₃₇H₄₉N₅O₇ | 679.81 | cyclo(Pro-Gly-Leu-Phe-Tyr) |

| Cherimolacyclopeptide F | C₄₉H₇₁N₉O₁₀ | 962.14 | cyclo(Pro-Pro-Gly-Leu-Val-Pro-Tyr-Pro-Val) |

Table 2: Biological Activity of Cherimolacyclopeptides

| Peptide | Biological Activity | Assay | Cell Line/Organism | IC₅₀ / MIC | Citation |

| Cherimolacyclopeptide C | Cytotoxic | In vitro cytotoxicity | KB (human nasopharyngeal carcinoma) | 0.072 µM | [1] |

| Cherimolacyclopeptides C-F | Cytotoxic | In vitro cytotoxicity | KB (human nasopharyngeal carcinoma) | 0.017 - 0.97 µM | [2] |

| Cherimolacyclopeptide E | Antimicrobial | In vitro antimicrobial | P. aeruginosa, E. coli, C. albicans | 6 - 12.5 µg/mL | |

| Cherimolacyclopeptide E (Synthetic Analogs) | Cytotoxic | In vitro cytotoxicity | KB (human nasopharyngeal carcinoma) | 6.3 - 7.8 µM | [3] |

| Cherimolacyclopeptide E (Synthetic Analogs) | Cytotoxic | In vitro cytotoxicity | MDA-MB-231 (human breast cancer) | 7.7 - 10.2 µM | [3] |

Note: There is a discrepancy in the reported cytotoxic activity of Cherimolacyclopeptide E, with the natural product initially reported to have potent activity, while a synthetic version showed significantly lower activity (IC₅₀ > 100 µM)[4]. This suggests that either the original natural product may have contained impurities or that conformational differences between the natural and synthetic peptides could account for the variance in bioactivity.

Experimental Protocols

The isolation and characterization of bioactive peptides from Annona cherimola seeds have primarily been achieved through bioassay-guided fractionation. The following sections detail the key experimental methodologies cited in the literature.

Extraction and Bioassay-Guided Fractionation

The general workflow for isolating cytotoxic peptides from Annona cherimola seeds is a multi-step process driven by cytotoxicity assays to identify active fractions.

1. Extraction:

-

Plant Material: Air-dried and powdered seeds of Annona cherimola.

-

Solvent: Methanol is commonly used for the initial extraction.

-

Procedure: The powdered seeds are macerated in methanol at room temperature for an extended period, followed by filtration and concentration of the extract under reduced pressure.

2. Bioassay-Guided Fractionation:

-

The crude methanol extract is subjected to a series of chromatographic separations.

-

The cytotoxicity of the resulting fractions is evaluated at each stage to guide the purification process. The KB (human nasopharyngeal carcinoma) cell line has been frequently used for these bioassays[5].

The following diagram illustrates a typical bioassay-guided fractionation workflow:

References

- 1. Conformation of CD4-derived cyclic hexapeptides by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assay Protocol [protocols.io]

- 5. Two cyclopeptides from the seeds of Annona cherimola - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Cherimolacyclopeptide E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cherimolacyclopeptide E is a cyclic heptapeptide with the sequence cyclo-(Gly-Leu-Pro-Pro-Phe-Pro-Ile). This document outlines a detailed protocol for its synthesis using solid-phase peptide synthesis (SPPS) methodology. The protocol covers the assembly of the linear peptide on a solid support, cleavage from the resin, solution-phase cyclization, and final purification. The presented method is based on well-established Fmoc/tBu chemistry and provides a reliable pathway for obtaining high-purity cherimolacyclopeptide E for research and development purposes.

Introduction

Cyclic peptides are a class of molecules that have garnered significant interest in drug development due to their enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. Cherimolacyclopeptide E, a proline-rich cyclic peptide, presents a synthetic challenge due to its constrained structure. This protocol details a robust solid-phase synthesis strategy to obtain this target molecule.

Synthesis Strategy Overview

The synthesis of cherimolacyclopeptide E is approached using the following key steps:

-

Linear Peptide Assembly: The protected linear peptide (H-Gly-Leu-Pro-Pro-Phe-Pro-Ile-OH) is assembled on a 2-chlorotrityl chloride (2-CTC) resin. This resin is chosen for its acid lability, which allows the peptide to be cleaved while keeping the side-chain protecting groups intact.

-

Cleavage from Resin: The fully assembled and protected linear peptide is cleaved from the 2-CTC resin under mild acidic conditions.

-

Solution-Phase Cyclization: The linear peptide is cyclized in solution using a suitable coupling agent. This head-to-tail cyclization is a critical step, and reaction conditions are optimized to favor intramolecular cyclization over intermolecular polymerization.

-

Final Deprotection and Purification: Following cyclization, any remaining side-chain protecting groups are removed, and the crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of Cherimolacyclopeptide E.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| 2-Chlorotrityl chloride resin | Generic Supplier | 1.6 mmol/g |

| Fmoc-Gly-OH | Generic Supplier | >99% |

| Fmoc-Leu-OH | Generic Supplier | >99% |

| Fmoc-Pro-OH | Generic Supplier | >99% |

| Fmoc-Phe-OH | Generic Supplier | >99% |

| Fmoc-Ile-OH | Generic Supplier | >99% |

| N,N'-Diisopropylethylamine (DIPEA) | Generic Supplier | >99% |

| Piperidine | Generic Supplier | >99% |

| Dichloromethane (DCM) | Generic Supplier | HPLC Grade |

| N,N-Dimethylformamide (DMF) | Generic Supplier | HPLC Grade |

| HATU | Generic Supplier | >98% |

| HOAt | Generic Supplier | >98% |

| Trifluoroethanol (TFE) | Generic Supplier | >99% |

| Acetonitrile (ACN) | Generic Supplier | HPLC Grade |

| Trifluoroacetic acid (TFA) | Generic Supplier | >99% |

Step 1: Loading of the First Amino Acid (Fmoc-Ile-OH) onto 2-CTC Resin

-

Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Ile-OH (1.13 g, 3.2 mmol) and DIPEA (1.1 mL, 6.4 mmol) in anhydrous DCM (10 mL).

-

Add the solution to the swollen resin and shake for 2 hours at room temperature.

-

To cap any remaining reactive sites, add 1.0 mL of methanol and shake for 30 minutes.

-

Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading capacity using a UV-Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc cleavage from a small, known amount of resin.

| Parameter | Value |

| Resin | 2-Chlorotrityl chloride |

| Starting Amount | 1.0 g |

| Fmoc-Ile-OH | 3.2 mmol (2.0 eq) |

| DIPEA | 6.4 mmol (4.0 eq) |

| Final Loading | ~0.8 - 1.0 mmol/g |

Step 2: Assembly of the Linear Peptide

The linear peptide is assembled on the Fmoc-Ile-2-CTC resin using an automated or manual peptide synthesizer. The following cycle is repeated for each amino acid (Pro, Phe, Pro, Pro, Leu, Gly).

Fmoc Deprotection:

-

Add 20% piperidine in DMF (10 mL) to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat steps 1-2 one more time.

-

Wash the resin with DMF (5 x 10 mL).

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF (5 mL) with DIPEA (6.0 eq) for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-Amino Acid | 3.0 eq |

| HATU | 2.9 eq |

| HOAt | 3.0 eq |

| DIPEA | 6.0 eq |

Step 3: Cleavage of the Linear Peptide from the Resin

-

Wash the final peptide-resin with DCM (5 x 10 mL) and dry under vacuum for 1 hour.

-

Prepare a cleavage cocktail of TFE/DCM (20:80, v/v).

-

Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.

-

Shake gently for 1.5 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional cleavage cocktail (2 x 5 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.

Step 4: Solution-Phase Cyclization

-

Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.5 mM. This high dilution favors intramolecular cyclization.

-

Add HATU (1.5 eq), HOAt (1.5 eq), and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by LC-MS to confirm the consumption of the linear peptide and the formation of the cyclic product.

-

Once complete, remove the DMF under high vacuum.

| Parameter | Condition |

| Peptide Concentration | 0.5 mM |

| Coupling Reagent | HATU (1.5 eq) |

| Additive | HOAt (1.5 eq) |

| Base | DIPEA (3.0 eq) |

| Solvent | DMF |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

Step 5: Final Deprotection and Purification

-

The crude cyclic peptide does not have side-chain protecting groups in this specific synthesis, so a final deprotection step is not necessary.

-

Dissolve the crude product in a minimal amount of DMF or ACN/water.

-

Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column.

-

Use a linear gradient of water and acetonitrile, both containing 0.1% TFA.

-

Collect fractions and analyze by LC-MS.

-

Combine the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

The identity and purity of the final cherimolacyclopeptide E should be confirmed by analytical techniques.

-

LC-MS: To confirm the molecular weight of the product. (Expected [M+H]⁺: 737.9 g/mol )

-

¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry of the cyclic peptide.

-

Analytical RP-HPLC: To determine the purity of the final product (>95%).

Logical Pathway for Synthesis Decisions

The choice of reagents and methodology is critical for a successful synthesis. The following diagram illustrates the decision-making process.

Caption: Decision logic for the synthesis of Cherimolacyclopeptide E.

Application Notes and Protocols for Cyclopeptide Synthesis Using Fmoc/OAll-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of cyclopeptides utilizing the orthogonal Fmoc/OAll protection strategy. This methodology offers a robust and versatile approach for creating cyclic peptide structures, which are of significant interest in drug discovery and development due to their enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection, in combination with the allyl (All) or allyloxycarbonyl (Alloc) group for the protection of amino acid side chains, allows for selective deprotection and on-resin cyclization. This orthogonal scheme is a cornerstone of modern peptide chemistry, enabling the synthesis of complex cyclic structures.

Principle of the Fmoc/OAll Strategy

The Fmoc/OAll strategy is based on the differential lability of the protecting groups. The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] In contrast, the allyl-based protecting groups (OAll for carboxyl groups and Alloc for amino groups) are stable to the basic conditions used for Fmoc removal but can be selectively cleaved by a palladium(0) catalyst.[1] This orthogonality is the key to achieving selective deprotection of the side chains, which is a prerequisite for on-resin cyclization.

Experimental Workflows and Signaling Pathways

General Workflow for On-Resin Cyclopeptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a cyclopeptide using the Fmoc/OAll strategy.

Caption: General workflow for on-resin cyclopeptide synthesis.

Logical Relationship of Orthogonal Protection

The success of this strategy hinges on the orthogonal nature of the protecting groups, as depicted below.

Caption: Orthogonal deprotection in Fmoc/OAll strategy.

Quantitative Data Summary

The following tables summarize representative quantitative data for key steps in cyclopeptide synthesis using the Fmoc/OAll strategy. It is important to note that yields and purity can be highly sequence-dependent.

| Parameter | Value/Range | Reference(s) |

| Resin Loading | 0.2 - 1.0 mmol/g | [3][4] |

| Amino Acid Equivalents | 3 - 5 eq. | [3][5] |

| Coupling Reagent Equivalents | 3 - 5 eq. | [5] |

| Fmoc Deprotection Time | 5 - 20 min (repeated) | [2][3] |

| OAll/Alloc Deprotection Time | 10 min - 2 h (repeated) | [5] |

| On-Resin Cyclization Time | 1 h - 24 h | [6] |

| Cyclization Method | Peptide Type | Crude Purity / Yield | Reference(s) |

| Head-to-Tail (Glu Linker) | On-Resin | 22% - 28% crude purity | [5] |

| Head-to-Tail (Asp Linker) | On-Resin | Not specified | [5] |

| Side-Chain-to-Side-Chain | On-Resin | 13% - 63% yield | [6] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the general steps for assembling the linear peptide on a solid support using Fmoc chemistry.

Materials:

-

Appropriate resin (e.g., 2-chlorotrityl chloride resin for peptide acids, Rink amide resin for peptide amides)[3]

-

Fmoc-protected amino acids (including those with OAll/Alloc protected side chains)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA) or Collidine

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]

-

First Amino Acid Loading (if not pre-loaded):

-

For 2-chlorotrityl chloride resin: Dissolve the first Fmoc-amino acid (1.5-2 eq.) in DCM or a mixture of DCM/DMF. Add DIPEA (3-4 eq.) and add the solution to the resin. Agitate for 1-2 hours.[8]

-

Cap any unreacted sites with methanol.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.[2]

-

Drain and repeat the treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for a few minutes.[7]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).[7]

-

Chain Elongation: Repeat steps 3-5 for each amino acid in the sequence.

Protocol 2: Selective Deprotection of OAll/Alloc Protecting Groups

This protocol describes the removal of the allyl-based protecting groups to expose the side chains for cyclization.

Materials:

-

Peptidyl-resin from Protocol 1

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger (e.g., phenylsilane (PhSiH₃), morpholine, or dimethylbarbituric acid)[5]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the peptidyl-resin in DCM or THF.

-

Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.2-0.5 eq.) and the scavenger (e.g., PhSiH₃, 15-20 eq.) in the reaction solvent.[5] Caution: Palladium catalysts are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30 minutes to 2 hours. The reaction can be repeated to ensure complete deprotection.[5]

-

Washing: Thoroughly wash the resin with the reaction solvent, followed by DMF, and then DCM to remove the catalyst and byproducts. A wash with a dilute solution of sodium diethyldithiocarbamate in DMF can help remove residual palladium.

Protocol 3: On-Resin Cyclization

This protocol details the formation of the cyclic peptide bond on the solid support.

Materials:

-

Deprotected peptidyl-resin from Protocol 2

-

Cyclization (coupling) reagents (e.g., PyBOP, HATU, HBTU)[6]

-

Base (e.g., DIPEA, collidine)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Preparation: Swell the deprotected peptidyl-resin in DMF or NMP.

-

Cyclization Reaction:

-

Add the cyclization reagent (3-5 eq.) and base (6-10 eq.) to the resin.

-

Agitate the reaction mixture at room temperature for 1 to 24 hours. The optimal time depends on the peptide sequence and should be monitored.[6]

-

-

Washing: After the cyclization is complete, wash the resin thoroughly with DMF and DCM.

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol describes the final step of cleaving the cyclized peptide from the resin and removing any remaining side-chain protecting groups.

Materials:

-

Cyclized peptidyl-resin from Protocol 3

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Dry the cyclized peptidyl-resin under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 5: Purification and Analysis

The crude cyclopeptide is then purified and characterized.

Materials and Equipment:

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Appropriate HPLC column (e.g., C18)

-

Solvents for HPLC (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Lyophilizer

Procedure:

-

Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent and purify by preparative RP-HPLC.

-

Analysis: Analyze the purified fractions by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the molecular weight of the cyclopeptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final cyclopeptide as a fluffy white powder.

Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy | Reference(s) |

| Aspartimide Formation | The backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring. This can lead to epimerization and the formation of β-aspartyl peptides. | Use of sterically hindered protecting groups on the preceding amino acid, addition of HOBt to the Fmoc deprotection solution, or using specific coupling reagents that minimize this side reaction. | [1][9][10] |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide attached to the resin, leading to cleavage from the resin and termination of the peptide chain. This is more prevalent with proline in the first two positions. | Use of 2-chlorotrityl resin which is more sterically hindered, or coupling the first two amino acids as a pre-formed dipeptide. | [9] |

| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid being activated for coupling. | Use of additive coupling reagents like HOBt or Oxyma Pure, and avoiding excessive pre-activation times and strong bases. | [1] |

| Incomplete Deprotection/Coupling | Failure to completely remove the Fmoc group or to couple the next amino acid, leading to deletion sequences. | Double coupling, extended reaction times, using more potent coupling reagents, and monitoring each step with tests like the Kaiser test. | [9][10] |

By following these detailed protocols and being mindful of potential side reactions, researchers can successfully employ the Fmoc/OAll strategy for the synthesis of a wide range of cyclopeptides for various applications in research and drug development.

References

- 1. chempep.com [chempep.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]

- 5. biotage.com [biotage.com]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. peptideweb.com [peptideweb.com]

- 9. iris-biotech.de [iris-biotech.de]

- 10. peptide.com [peptide.com]

Application Notes and Protocols for KB Human Nasopharyngeal Carcinoma Cell Culture in Cytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the culture of the KB human nasopharyngeal carcinoma cell line and its application in various cytotoxicity assays. Detailed protocols for cell maintenance and a range of assays to assess cell viability and death are included, alongside an overview of key signaling pathways involved in drug-induced cytotoxicity.

Introduction to KB Cells

The KB cell line, established from a human nasopharyngeal carcinoma, is a widely utilized model in cancer research and drug discovery. It is an adherent cell line that grows as a monolayer. Genetically, it is important to note that the KB cell line has been identified as a derivative of the HeLa cell line, contaminated at an early stage. Despite this, it remains a valuable tool for in vitro cytotoxicity and anticancer drug screening.

Cell Culture Protocols

Proper cell culture technique is paramount for obtaining reproducible results in cytotoxicity assays. The following protocols are optimized for the routine maintenance of the KB cell line.

Media and Reagents

| Reagent | Concentration/Formulation |

| Basal Medium | Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) |

| Serum | 10% Fetal Bovine Serum (FBS) |

| Antibiotics | 100 U/mL Penicillin, 100 µg/mL Streptomycin |

| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA solution[1] |

| Cryopreservation Medium | Basal Medium with 20% FBS and 5-10% DMSO |

Routine Cell Culture Workflow

Caption: General workflow for KB cell culture and preparation for cytotoxicity assays.

Subculturing (Passaging) Protocol

-

Aspirate Medium: Once cells reach 80-90% confluency, remove the culture medium.

-

Wash: Gently wash the cell monolayer with a sterile Phosphate Buffered Saline (PBS) without Ca2+/Mg2+ to remove any residual serum that may inhibit trypsin activity.

-

Trypsinize: Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 3-5 minutes, or until cells detach.[1]

-

Neutralize Trypsin: Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.[1]

-

Cell Collection: Gently pipette the cell suspension up and down to ensure a single-cell suspension. Transfer to a 15 mL conical tube.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Split: A split ratio of 1:4 to 1:8 is recommended. Add the appropriate volume of the cell suspension to a new culture flask containing fresh medium.

-

Incubate: Return the flask to the incubator (37°C, 5% CO2).

Cryopreservation Protocol

-

Prepare Cells: Follow steps 1-7 of the subculturing protocol.

-

Resuspend for Freezing: Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

-

Aliquot: Dispense 1 mL of the cell suspension into sterile cryovials.

-

Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

Long-term Storage: Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Cytotoxicity Testing Protocols

A variety of assays are available to measure different aspects of cell death. It is recommended to use multiple assays to obtain a comprehensive understanding of a compound's cytotoxic effects.

Seeding Densities for 96-Well Plates

| Assay Type | Seeding Density (cells/well) |

| MTT/XTT Assay | 5,000 - 10,000 |

| LDH Assay | 5,000 - 10,000 |

| Caspase-3/7 Assay | 10,000 - 20,000 |

| Annexin V-FITC/PI Assay | 1 x 10^5 - 5 x 10^5 |

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed Cells: Plate cells in a 96-well plate at the recommended density and incubate for 24 hours.

-

Treat Cells: Add various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize Formazan: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Read Absorbance: Gently mix and incubate for 15 minutes at room temperature to dissolve the formazan crystals. Read the absorbance at 570 nm.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from cells with a damaged plasma membrane, an indicator of cytotoxicity.

-

Seed and Treat Cells: Follow steps 1 and 2 of the MTT assay protocol.

-

Prepare Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Collect Supernatant: Centrifuge the plate at 250 x g for 10 minutes.[2][3] Carefully transfer 50-100 µL of the supernatant to a new 96-well plate.[2][3]

-

Add Reaction Mixture: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[2][3]

-

Incubate: Incubate at room temperature for up to 30 minutes, protected from light.[2][3]

-

Add Stop Solution (Optional): Add 50 µL of 1N HCl to stop the reaction.

-

Read Absorbance: Measure the absorbance at 490 nm.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Seed and Treat Cells: Plate cells in a white-walled 96-well plate and treat as described previously.

-

Equilibrate: Allow the plate to equilibrate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[4]

-

Incubate: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.[4]

-

Read Luminescence: Measure the luminescence using a plate reader.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed and Treat Cells: Culture and treat cells in a suitable format (e.g., 6-well plate).

-

Harvest Cells: Collect both adherent and floating cells.

-

Wash: Wash the cells twice with cold PBS.

-

Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

-

Stain: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[5]

-

Incubate: Incubate for 15-20 minutes at room temperature in the dark.[5]

-

Analyze: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[5]

Key Signaling Pathways in Drug-Induced Cytotoxicity in Nasopharyngeal Carcinoma

Understanding the molecular pathways that lead to cell death is crucial for developing targeted cancer therapies. In nasopharyngeal carcinoma, the PI3K/Akt and the Bcl-2/Caspase pathways are central to cell survival and apoptosis.

PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in nasopharyngeal carcinoma, contributing to therapeutic resistance.[6]

Caption: The PI3K/Akt signaling pathway promotes cell survival and inhibits apoptosis.

Bcl-2 Family and Caspase-Mediated Apoptosis Pathway

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of effector caspases. Many chemotherapeutic agents induce apoptosis through this pathway.

Caption: The Bcl-2 family and caspase cascade in drug-induced apoptosis.

Interaction of Cytotoxic Drugs with Signaling Pathways

Commonly used chemotherapeutic agents can influence these pathways to induce cell death.

-

Cisplatin: Induces DNA damage, leading to the activation of the intrinsic apoptotic pathway, including the activation of caspases 2 and 3.[7][8] Some studies show that pristimerin can enhance cisplatin-induced apoptosis by deactivating the PI3K/Akt pathway.[9]

-

5-Fluorouracil (5-FU): Primarily acts by inhibiting thymidylate synthase, leading to DNA damage and apoptosis.[10][11] Its efficacy can be linked to the induction of apoptosis through the PI3K/Akt pathway.[10]

-

Doxorubicin: Intercalates with DNA and generates reactive oxygen species, leading to the activation of the intrinsic apoptotic pathway.[12] It can also modulate the activity of the PI3K/Akt pathway, which can be a cellular defense mechanism against doxorubicin's cytotoxic effects.[13]

These application notes and protocols provide a solid foundation for utilizing the KB cell line in cytotoxicity studies. Adherence to these detailed methodologies will contribute to the generation of reliable and reproducible data in the pursuit of novel anticancer therapies.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. takarabio.com [takarabio.com]

- 3. promega.com [promega.com]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

- 8. [Pristimerin enhances cisplatin-induced apoptosis in nasopharyngeal carcinoma cells via ROS-mediated deactivation of the PI3K/AKT signaling pathway] [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 11. mdpi.com [mdpi.com]

- 12. Differential responses to doxorubicin-induced phosphorylation and activation of Akt in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Capsaicin alleviates doxorubicin-induced acute myocardial injury by regulating iron homeostasis and PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of IC50 Values for Cytotoxic Cyclopeptides

This application note provides detailed protocols and guidelines for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of cytotoxic cyclopeptides. The IC50 value is a critical parameter for quantifying the potency of a compound in inhibiting biological or biochemical functions.

Introduction to Cytotoxicity and IC50

Cytotoxic cyclopeptides are a class of cyclic peptides that can induce cell death, making them promising candidates for anticancer drug development. Determining their potency is a crucial first step in their evaluation. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell growth or viability. A lower IC50 value indicates a more potent compound. This note details common methods for accurately determining these values.

Overview of Common Cytotoxicity Assays

Several in vitro assays are available to measure cytotoxicity. The choice of assay depends on the compound's mechanism of action, the cell type, and the specific research question. The most common methods measure cell viability, membrane integrity, or metabolic activity.

Table 1: Comparison of Common Cytotoxicity Assays

| Assay Type | Principle | Advantages | Disadvantages |